(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide
Description
This compound is a heterocyclic organic molecule featuring a benzo[d]thiazole core substituted with a bromine atom at position 6, a 2-ethoxyethyl group at position 3, and a (Z)-configured imine linkage to a 5-nitrothiophene-2-carboxamide moiety. The bromine substituent enhances electrophilic reactivity, while the ethoxyethyl side chain improves solubility in polar solvents.
Properties
IUPAC Name |
N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O4S2/c1-2-24-8-7-19-11-4-3-10(17)9-13(11)26-16(19)18-15(21)12-5-6-14(25-12)20(22)23/h3-6,9H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRIIJHXDVJXSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the benzo[d]thiazole core: The reaction of 2-amino-5-bromobenzenethiol with phosgene (COCl2) in toluene at room temperature to form 6-bromobenzo[d]thiazol-2(3H)-one.
Introduction of the ethoxyethyl group: The benzo[d]thiazole intermediate is then reacted with 2-bromoethyl ethyl ether in the presence of a base such as potassium carbonate (K2CO3) to introduce the ethoxyethyl group.
Formation of the nitrothiophene moiety: The final step involves the reaction of the substituted benzo[d]thiazole with 5-nitrothiophene-2-carboxylic acid chloride in the presence of a base like triethylamine (TEA) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Cyclization: Acidic or basic conditions depending on the desired cyclization pathway.
Major Products Formed
Reduction of the nitro group: Formation of the corresponding amino derivative.
Substitution of the bromine atom: Formation of various substituted benzo[d]thiazole derivatives.
Cyclization products: Formation of complex heterocyclic compounds with potential biological activities.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is believed to interact with enzymes and receptors involved in cell proliferation and survival, leading to the inhibition of cancer cell growth.
Pathways Involved: It may interfere with signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural and Functional Group Analysis
The compound is compared below with analogous heterocycles, focusing on substitution patterns, reactivity, and applications.
Key Research Findings
Reactivity of Bromine Substituents :
- In 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, the bromine at position 2 is highly reactive toward secondary amines, enabling facile derivatization . By contrast, the bromine at position 6 in the target benzo[d]thiazole compound may exhibit reduced reactivity due to steric hindrance from the bulky ethoxyethyl group and electronic effects from the nitro-thiophene moiety.
Electronic Effects :
- The nitro group in the target compound creates a strong electron-deficient thiophene ring, which could enhance interactions with electron-rich biological targets (e.g., enzyme active sites). This contrasts with the phenyl group in the imidazo-thiadiazole analog, which contributes minimal electronic perturbation .
Solubility and Pharmacokinetics :
- The ethoxyethyl chain in the target compound likely improves aqueous solubility compared to the phenyl-substituted imidazo-thiadiazole, suggesting better bioavailability for drug development.
Synthetic Flexibility :
- Both compounds serve as scaffolds for further functionalization. However, the imidazo-thiadiazole’s bromine substitution pathway is well-documented , whereas modifications to the target compound’s bromine or nitro groups remain understudied.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Q. What spectroscopic techniques confirm the compound’s structure and Z-configuration?
Methodological Answer:
- ¹H/¹³C NMR : Key peaks include:
- Benzo[d]thiazole protons: δ 7.45–7.89 ppm (aromatic), δ 4.21 ppm (ethoxyethyl -OCH₂CH₃) .
- Z-configuration: NOESY correlations between the nitro group and ethoxyethyl chain confirm spatial proximity .
- HRMS : Exact mass m/z 466.9823 (calculated for C₁₇H₁₄BrN₃O₄S₂) .
- X-ray crystallography (if crystals form): Resolves bond angles and confirms stereochemistry .
Q. Which in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
Methodological Answer:
- Bacterial strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) using broth microdilution (MIC range: 2–32 µg/mL) .
- Fungal strains : Use C. albicans in agar diffusion assays with 10 µg/mL concentration .
- Controls : Include ciprofloxacin (antibacterial) and fluconazole (antifungal) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the ethoxyethyl group?
Q. What strategies resolve contradictions in reported biological activities of similar derivatives?
Methodological Answer:
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times (48–72 hours) to minimize variability .
- Target validation : Perform kinase inhibition profiling (e.g., EGFR, VEGFR2) to identify off-target effects .
- Meta-analysis : Compare data from >10 studies; inconsistent anticancer results (IC₅₀ 0.5–10 µM) may arise from differential expression of ABC transporters in cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
